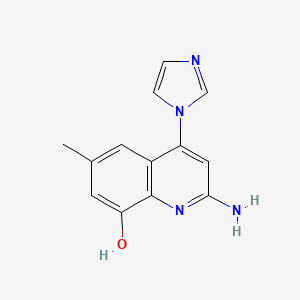
2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with an amino group, an imidazole ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Imidazole Ring Formation: The imidazole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under mild conditions using reagents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced to an imidazoline derivative using hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-one.
Reduction: 2-Amino-4-(1H-imidazolin-1-yl)-6-methylquinolin-8-ol.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate key signaling pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the imidazole and hydroxyl groups, making it less versatile in biological applications.
4-(1H-Imidazol-1-yl)quinoline: Lacks the amino and hydroxyl groups, reducing its potential for hydrogen bonding and enzyme inhibition.
6-Methylquinolin-8-ol: Lacks the amino and imidazole groups, limiting its chemical reactivity and biological activity.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is unique due to the combination of functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H12N4O |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-amino-4-imidazol-1-yl-6-methylquinolin-8-ol |
InChI |
InChI=1S/C13H12N4O/c1-8-4-9-10(17-3-2-15-7-17)6-12(14)16-13(9)11(18)5-8/h2-7,18H,1H3,(H2,14,16) |
InChIキー |
FZVHRAFMAFURTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




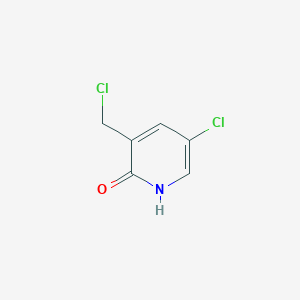
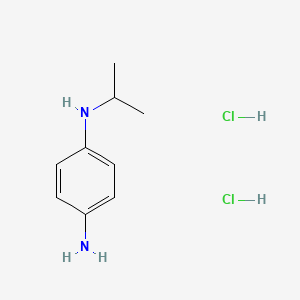

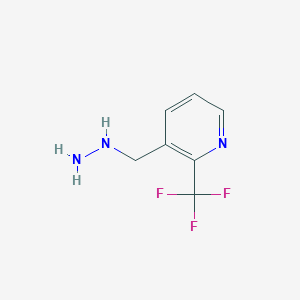
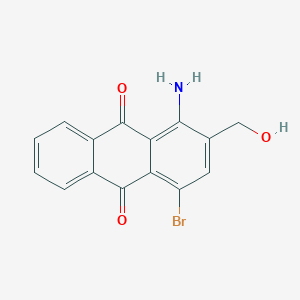
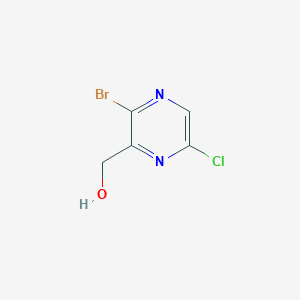
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
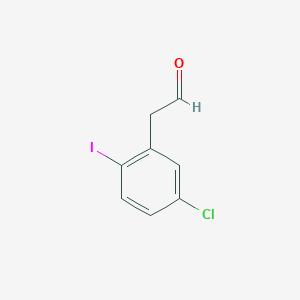
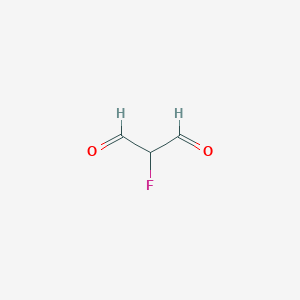

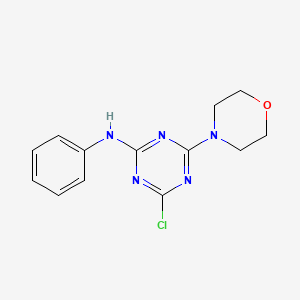
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
